
2-(4-Methoxyphenyl)-4,7-dihydro-2H-1,3-dioxepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)-4,7-dihydro-2H-1,3-dioxepine is an organic compound characterized by a dioxepine ring fused with a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4,7-dihydro-2H-1,3-dioxepine typically involves the condensation of 4-methoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which then cyclizes to form the dioxepine ring. The reaction conditions often include:
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid.
Solvent: Common solvents include toluene or dichloromethane.
Temperature: The reaction is usually carried out at reflux temperature to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxyphenyl)-4,7-dihydro-2H-1,3-dioxepine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The dioxepine ring can be reduced to form a dihydro derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid.
Reduction: Formation of 2-(4-methoxyphenyl)-4,7-dihydro-2H-1,3-dioxepane.
Substitution: Formation of halogenated derivatives such as 4-bromo-2-(4-methoxyphenyl)-4,7-dihydro-2H-1,3-dioxepine.
Applications De Recherche Scientifique
2-(4-Methoxyphenyl)-4,7-dihydro-2H-1,3-dioxepine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxyphenyl)-4,7-dihydro-2H-1,3-dioxepine involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The dioxepine ring may also interact with enzymes or receptors, modulating their function. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methoxyphenyl)ethanol: Shares the methoxyphenyl group but lacks the dioxepine ring.
4-Methoxyphenylacetonitrile: Contains the methoxyphenyl group with a nitrile functional group.
4-Methoxyamphetamine: A methoxy-substituted amphetamine derivative.
Uniqueness
2-(4-Methoxyphenyl)-4,7-dihydro-2H-1,3-dioxepine is unique due to the presence of the dioxepine ring, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
74076-63-4 |
|---|---|
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-4,7-dihydro-1,3-dioxepine |
InChI |
InChI=1S/C12H14O3/c1-13-11-6-4-10(5-7-11)12-14-8-2-3-9-15-12/h2-7,12H,8-9H2,1H3 |
Clé InChI |
OSIFRGQQCFOYSL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2OCC=CCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




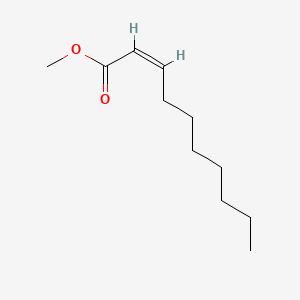
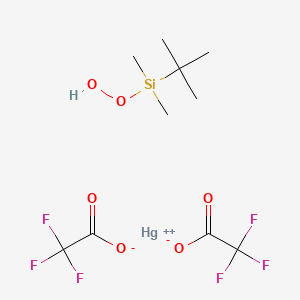
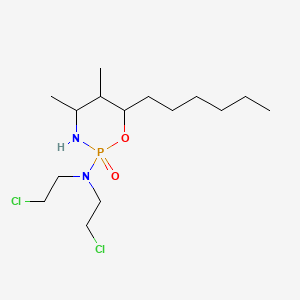
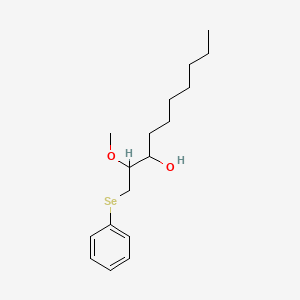
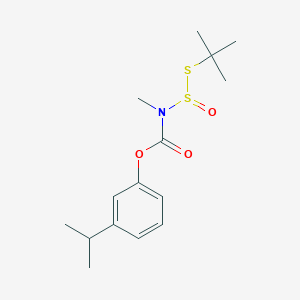
![1-[6-(1H-Indol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridin-4-yl]ethan-1-one](/img/structure/B14437222.png)
![N-[2-(Ethenyloxy)ethyl]cyclopentanamine](/img/structure/B14437233.png)
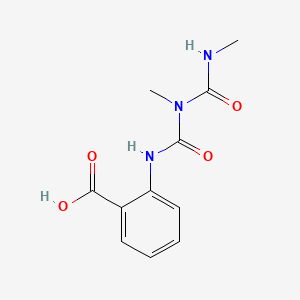
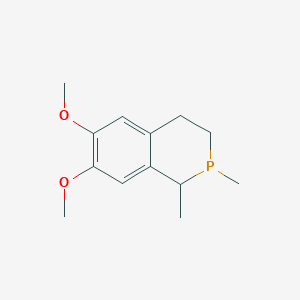
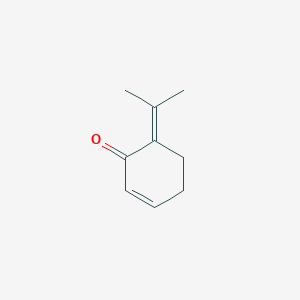
![[1,3]Thiazolo[4,5-d][1,3]oxazole](/img/structure/B14437256.png)

